molecular formula C12H9ClN2 B14720207 (E)-1-(3-chlorophenyl)-2-phenyldiazene CAS No. 18265-00-4

(E)-1-(3-chlorophenyl)-2-phenyldiazene

Cat. No.: B14720207
CAS No.: 18265-00-4
M. Wt: 216.66 g/mol
InChI Key: RVQOEFBQFQPVHP-UHFFFAOYSA-N
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Description

(E)-1-(3-chlorophenyl)-2-phenyldiazene is an organic compound belonging to the class of diazenes It is characterized by the presence of a diazene group (-N=N-) linking a 3-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-2-phenyldiazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:

    Diazotization: Aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with a phenyl derivative under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso compounds.

    Reduction: Can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Nitroso compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(E)-1-(3-chlorophenyl)-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-2-phenyldiazene involves its interaction with molecular targets through the diazene group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-2-phenyldiazene
  • (E)-1-(3-bromophenyl)-2-phenyldiazene
  • (E)-1-(3-methylphenyl)-2-phenyldiazene

Uniqueness

(E)-1-(3-chlorophenyl)-2-phenyldiazene is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions, making it distinct from other diazene compounds with different substituents.

Properties

CAS No.

18265-00-4

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

(3-chlorophenyl)-phenyldiazene

InChI

InChI=1S/C12H9ClN2/c13-10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H

InChI Key

RVQOEFBQFQPVHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Cl

Origin of Product

United States

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